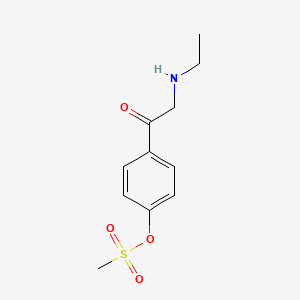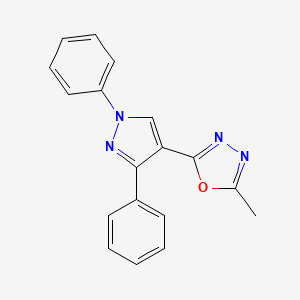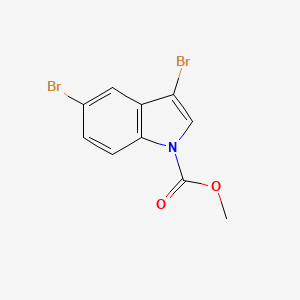
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, features two bromine atoms at the 3 and 5 positions of the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound can be used in the development of new therapeutic agents due to its potential biological activities.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester involves its interaction with specific molecular targets. The bromine atoms can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 3,5-dibromo-, methyl ester can be compared with other indole derivatives, such as:
1H-Indole-3-carboxylic acid: Lacks the bromine atoms, which can result in different chemical reactivity and biological properties.
1H-Indole-2-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical behavior.
3,5-Dibromoindole: Similar bromine substitution but lacks the carboxylic acid and ester groups, leading to different applications.
The presence of the bromine atoms and the ester group in this compound makes it unique and suitable for specific applications in research and industry.
Properties
CAS No. |
918529-92-7 |
|---|---|
Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
332.98 g/mol |
IUPAC Name |
methyl 3,5-dibromoindole-1-carboxylate |
InChI |
InChI=1S/C10H7Br2NO2/c1-15-10(14)13-5-8(12)7-4-6(11)2-3-9(7)13/h2-5H,1H3 |
InChI Key |
VDIVVTRPDGYQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
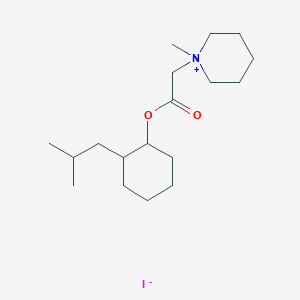

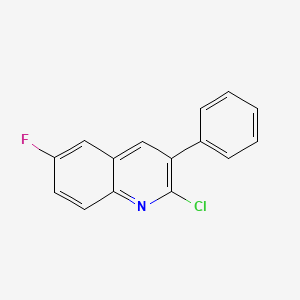
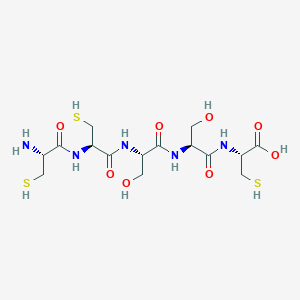
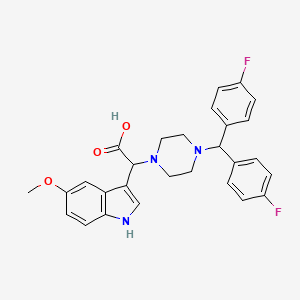
![3-Isoxazolecarboxylic acid, 5-[(1E)-2-(4-quinolinyl)ethenyl]-, ethyl ester](/img/structure/B12627525.png)
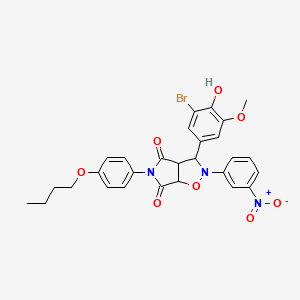
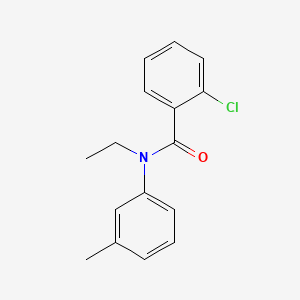

![Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate](/img/structure/B12627546.png)
![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
